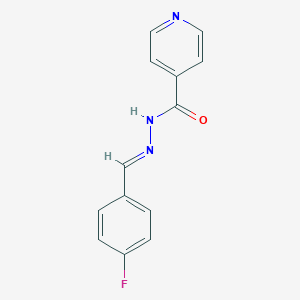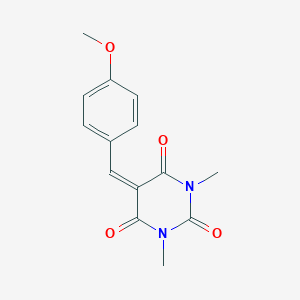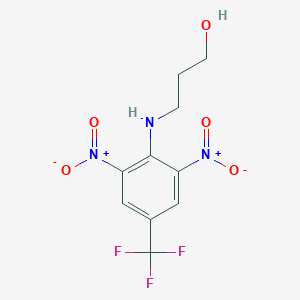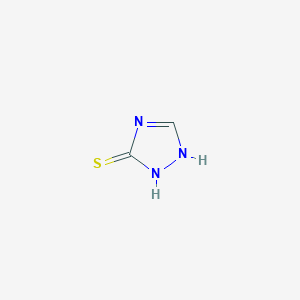
N'-(4-fluorobenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzylidene)isonicotinohydrazide, also known as 4F-INH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has been found to have potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of N'-(4-fluorobenzylidene)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In the case of antitubercular activity, it has been found to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. In the case of anticancer activity, it has been found to induce apoptosis and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have various biochemical and physiological effects. In the case of antitubercular activity, it has been found to reduce the bacterial load in infected animals and improve their survival rates. In the case of anticancer activity, it has been found to inhibit the growth of tumor cells and reduce the size of tumors in animal models. In the case of herbicidal activity, it has been found to inhibit the growth of weed species and reduce crop damage.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-fluorobenzylidene)isonicotinohydrazide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N'-(4-fluorobenzylidene)isonicotinohydrazide. In the medical field, further studies are needed to determine its potential as a diagnostic agent for Alzheimer's disease and its efficacy against other diseases. In agriculture, further studies are needed to determine its potential as a herbicide and its effects on non-target organisms. In materials science, further studies are needed to explore its potential as a precursor for the synthesis of metal complexes and nanoparticles.
Conclusion:
In conclusion, N'-(4-fluorobenzylidene)isonicotinohydrazide is a chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations and to explore new applications for this compound.
Méthodes De Synthèse
The synthesis of N'-(4-fluorobenzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 4-fluorobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The resulting product is a yellow crystalline solid with a melting point of around 230°C.
Applications De Recherche Scientifique
N'-(4-fluorobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In the medical field, it has been found to exhibit antitubercular, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have herbicidal activity against several weed species. In materials science, it has been used as a precursor for the synthesis of metal complexes and nanoparticles.
Propriétés
Numéro CAS |
86189-87-9 |
|---|---|
Nom du produit |
N'-(4-fluorobenzylidene)isonicotinohydrazide |
Formule moléculaire |
C13H10FN3O |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
Clé InChI |
SVYYQPLGBPBEQO-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)F |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F |
Autres numéros CAS |
86189-87-9 |
Solubilité |
28.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)


![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)


